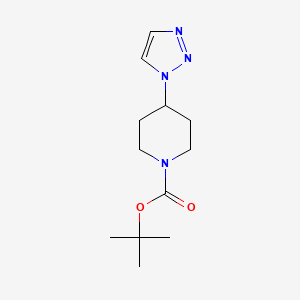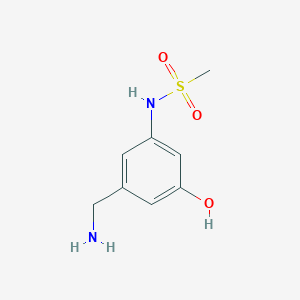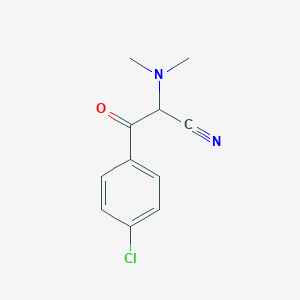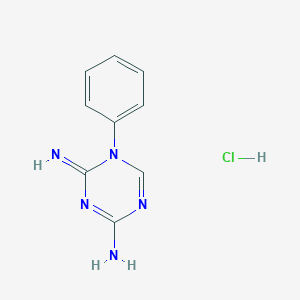![molecular formula C12H9ClN4S B13996689 3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile CAS No. 54798-21-9](/img/structure/B13996689.png)
3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-[(4-chlorophenyl)sulfanylmethyl]pyrazine-2-carbonitrile is a heterocyclic compound that contains a pyrazine ring substituted with an amino group, a chlorophenyl group, and a sulfanylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-[(4-chlorophenyl)sulfanylmethyl]pyrazine-2-carbonitrile typically involves the reaction of 3-amino-6-chloropyrazine-2-carbonitrile with 4-chlorobenzyl mercaptan under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-[(4-chlorophenyl)sulfanylmethyl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-amino-6-[(4-chlorophenyl)sulfanylmethyl]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-6-[(4-chlorophenyl)sulfanylmethyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-chloropyrazine-2-carbonitrile
- 4-chlorobenzyl mercaptan
- 3-amino-6-[(4-methylphenyl)sulfanylmethyl]pyrazine-2-carbonitrile
Uniqueness
3-amino-6-[(4-chlorophenyl)sulfanylmethyl]pyrazine-2-carbonitrile is unique due to the presence of both the chlorophenyl and sulfanylmethyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
54798-21-9 |
|---|---|
Molecular Formula |
C12H9ClN4S |
Molecular Weight |
276.75 g/mol |
IUPAC Name |
3-amino-6-[(4-chlorophenyl)sulfanylmethyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H9ClN4S/c13-8-1-3-10(4-2-8)18-7-9-6-16-12(15)11(5-14)17-9/h1-4,6H,7H2,(H2,15,16) |
InChI Key |
KZZCIDYKINZMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CN=C(C(=N2)C#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)



![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)



![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)




![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)
